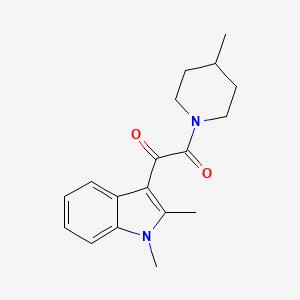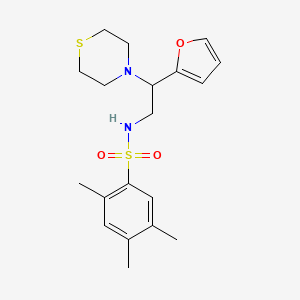![molecular formula C15H20N2O2 B2691025 N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide CAS No. 2202112-17-0](/img/structure/B2691025.png)
N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, commonly known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. In
作用机制
MGluR5 is a G-protein coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, hippocampus, and striatum. Activation of N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to the release of calcium from intracellular stores. MMPEP, as a selective antagonist of this compound, binds to the receptor and prevents its activation, thereby reducing the release of calcium and modulating glutamate signaling.
Biochemical and Physiological Effects
MMPEP has been shown to modulate various biochemical and physiological effects in animal models of neurological disorders. Studies have shown that MMPEP can reduce anxiety-like behavior in mice, as well as improve depressive-like symptoms in rats. Additionally, MMPEP has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the major advantages of MMPEP is its selectivity for N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide, which allows for more precise modulation of glutamate signaling compared to non-selective antagonists. Additionally, MMPEP has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of MMPEP is its potential off-target effects, as this compound is expressed in various regions of the brain and has multiple physiological functions.
未来方向
There are several future directions for research on MMPEP. One area of interest is the potential therapeutic applications of MMPEP in other neurological disorders, such as schizophrenia and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of MMPEP on glutamate signaling and brain function. Finally, studies are needed to identify potential biomarkers that can predict response to MMPEP treatment in patients with neurological disorders.
Conclusion
MMPEP is a selective antagonist of N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders. The synthesis method of MMPEP involves several intermediate steps, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the therapeutic potential of MMPEP in neurological disorders.
合成方法
The synthesis of MMPEP involves the reaction of 2-amino-4-methylphenol with methyl acrylate to form N-methyl-N-(2-hydroxyethyl)-4-methylbenzenamine. This intermediate is then reacted with ethyl 2-bromoacetate to form N-methyl-N-[2-(2-bromoacetoxy)ethyl]-4-methylbenzenamine. Finally, the reaction of this intermediate with propargyl bromide yields MMPEP.
科学研究应用
MMPEP has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. Studies have shown that N-Methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide plays a crucial role in regulating the release of glutamate, which is a major excitatory neurotransmitter in the brain. Dysregulation of glutamate signaling has been implicated in the pathophysiology of various neurological disorders. MMPEP, as a selective antagonist of this compound, has been shown to modulate glutamate signaling and improve symptoms in animal models of these disorders.
属性
IUPAC Name |
N-methyl-N-[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-5-15(19)17(4)10-14(18)16-12(3)13-8-6-11(2)7-9-13/h5-9,12H,1,10H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWPMOCAXJGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
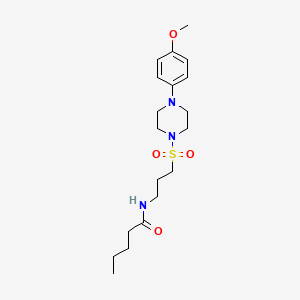
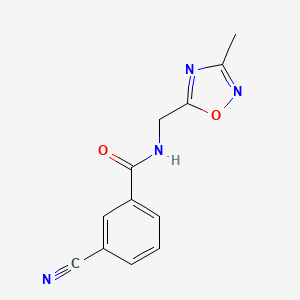
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)
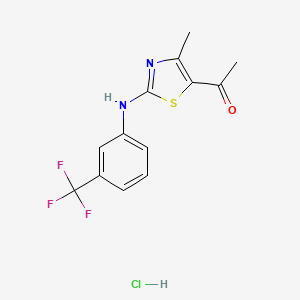
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)
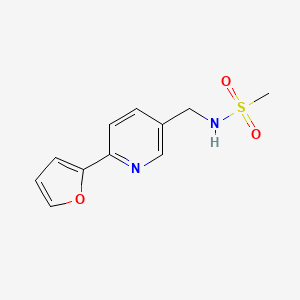

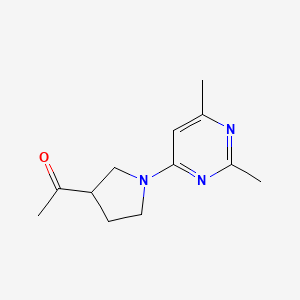
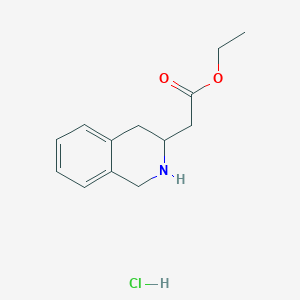
![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)
